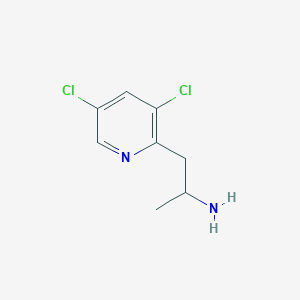

1-(3,5-Dichloropyridin-2-yl)propan-2-amine

Beschreibung

Contextualizing Dihalopyridine Derivatives in Chemical Biology and Medicinal Chemistry

Dihalopyridine derivatives are a class of compounds that have garnered considerable attention in the fields of medicinal chemistry and chemical biology. The presence of two halogen atoms on the pyridine (B92270) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. The 3,5-dichloro substitution pattern, in particular, has been identified as a critical feature in the development of potent and selective antagonists for various biological targets.

A notable example is the investigation of 3,5-dichloropyridine (B137275) derivatives as novel P2X(7) receptor antagonists. nih.gov The P2X(7) receptor is an ATP-gated ion channel involved in inflammation and immune responses, making it a key target for anti-inflammatory drug development. Research has demonstrated that the 3,5-disubstituted chlorides on the pyridine skeleton are crucial for antagonistic activity. nih.gov This underscores the importance of this specific dihalopyridine core in designing molecules with targeted biological effects.

The versatility of dichloropyridines is further highlighted by their use as intermediates in the synthesis of a wide array of more complex molecules with diverse applications, from pharmaceuticals to agrochemicals. For instance, 2-amino-3,5-dichloropyridine (B145740) serves as a key building block in organic synthesis. google.com The synthetic accessibility of these chlorinated pyridines, coupled with their inherent reactivity, makes them attractive starting points for the generation of compound libraries aimed at discovering new bioactive agents.

Significance of Substituted Propane-2-amine Scaffolds in Bioactive Molecules

The substituted propane-2-amine scaffold is another pharmacologically privileged motif found in a multitude of bioactive molecules. This structural unit can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and ionic interactions, which are fundamental to molecular recognition and biological function.

The versatility of the propane-2-amine backbone allows for the introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties and biological activity. This scaffold is a key component in many approved drugs and clinical candidates, spanning a wide range of therapeutic areas. The ability of the amine group to be protonated at physiological pH often plays a crucial role in the molecule's solubility, transport, and target engagement.

Overview of Current Research Trajectories for 1-(3,5-Dichloropyridin-2-yl)propan-2-amine and Related Structures

Given the established importance of both the 3,5-dichloropyridine core and the substituted propane-2-amine scaffold, the logical next step is to explore the therapeutic potential of molecules that combine these two features, such as this compound. While specific data for this exact compound is limited, research on analogous structures provides a clear roadmap for future investigations.

The primary research trajectory would involve the synthesis of this compound and a library of its derivatives. A plausible synthetic route could involve the chlorination of a suitable pyridine precursor followed by the introduction of the propan-2-amine side chain. For instance, a patented method for the synthesis of 2-amino-3,5-dichloropyridine involves the reaction of 2-amino-5-chloropyridine (B124133) with N-chlorosuccinimide. google.com This could potentially be adapted for the synthesis of the target compound.

Once synthesized, these compounds would be screened against a panel of biological targets, with a particular focus on those where dichloropyridine and aminoalkyl scaffolds have shown promise. Based on existing research, promising areas of investigation include:

P2X(7) Receptor Antagonism: Building on the findings for other 3,5-dichloropyridine derivatives, these new compounds could be evaluated for their ability to block the P2X(7) receptor, with potential applications in treating inflammatory conditions. nih.gov

Antimicrobial Activity: Numerous 2-aminopyridine (B139424) derivatives have demonstrated significant antimicrobial effects. researchgate.netnih.gov Therefore, assessing the antibacterial and antifungal properties of this compound and its analogs would be a logical step.

Anticancer Activity: The pyridine nucleus is a common feature in many anticancer agents. nih.gov Investigating the cytotoxicity of these novel compounds against various cancer cell lines could uncover new therapeutic leads.

The following table summarizes the biological activities of some related dichloropyridine and 2-aminopyridine derivatives, providing a rationale for the proposed research directions.

| Compound Class | Example/Derivative | Biological Activity | Reference |

| 3,5-Dichloropyridine Derivatives | Hydrazide-linked analogs | P2X(7) receptor antagonists | nih.gov |

| 2-Aminopyridine Derivatives | Schiff bases of 2-amino-4-chloropyridine | Antimicrobial activity | researchgate.net |

| 2-Amino-3-cyanopyridine Derivatives | 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Potential anticancer, antibacterial, anti-inflammatory | nih.gov |

| Substituted Pyridines | 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines | Potential for treating cardiovascular diseases | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10Cl2N2 |

|---|---|

Molekulargewicht |

205.08 g/mol |

IUPAC-Name |

1-(3,5-dichloropyridin-2-yl)propan-2-amine |

InChI |

InChI=1S/C8H10Cl2N2/c1-5(11)2-8-7(10)3-6(9)4-12-8/h3-5H,2,11H2,1H3 |

InChI-Schlüssel |

GINMJLTXORZLGK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=C(C=C(C=N1)Cl)Cl)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichloropyridin 2 Yl Propan 2 Amine

Strategies for Constructing the 3,5-Dichloropyridin-2-yl Moiety

Precursors and Building Blocks for Dichloropyridine Synthesis

The industrial synthesis of 3,5-dichloropyridine (B137275), a key intermediate, often relies on robust processes designed for large-scale production. One established method involves the reaction of more heavily chlorinated pyridines with zinc metal in the presence of an acidic compound. google.comepo.org For instance, pentachloropyridine (B147404) or various trichloropyridine and tetrachloropyridine isomers can be selectively de-chlorinated to yield the desired 3,5-dichloro-substituted product. google.comepo.org

Another approach builds the pyridine (B92270) ring from acyclic components. A patented process describes the reaction of acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of a copper(I) chloride catalyst to form 2,3,5-trichloropyridine. google.comepo.org This intermediate can then undergo reductive dechlorination with zinc to furnish 3,5-dichloropyridine. google.comepo.org These methods provide access to the core pyridine structure, which can then be further functionalized to build the final target molecule.

While not explicitly starting from 2-amino-5-chloropyridine (B124133) for this specific moiety, similar precursors are commonly used in pyridine chemistry. Halogenation and diazotization reactions on aminopyridines are standard procedures to introduce chloro-substituents, although achieving the specific 3,5-dichloro pattern from such a precursor would require a multi-step sequence with careful control of regiochemistry.

Regioselective Functionalization of Pyridine Systems

Achieving the precise 3,5-dichloro substitution pattern on a pyridine ring is a challenge of regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions most susceptible to attack. Chemists have developed numerous strategies to control the position of incoming functional groups.

Transition-metal catalysis is a powerful tool for the direct and selective functionalization of C-H bonds on the pyridine scaffold. nih.gov These methods can override the inherent reactivity of the substrate, allowing for substitutions at positions that are otherwise difficult to access. bohrium.com The choice of metal catalyst and ligands is crucial for directing the reaction to the desired carbon atom. nih.gov

Furthermore, the existing substituents on the pyridine ring heavily influence the position of subsequent reactions. For example, in halogenated pyridines, the relative reactivity of different C-halogen bonds can be exploited. It is known that halogens at the 2- and 6-positions of the pyridine ring are generally more susceptible to nucleophilic substitution than those at the 3- or 5-positions. googleapis.com Highly reactive intermediates, such as pyridynes, can also be generated from di-halopyridines to enable regioselective difunctionalization, offering a unique pathway to poly-substituted pyridines. nih.govrsc.org

Below is a table summarizing some strategies for regioselective pyridine functionalization.

Interactive Table: Strategies for Regioselective Pyridine Functionalization

| Strategy | Description | Key Reagents/Conditions | Relevant Positions | Citation |

|---|---|---|---|---|

| Directed C-H Activation | A directing group on the pyridine ring guides a transition metal catalyst to activate a specific, often adjacent, C-H bond for functionalization. | Transition metals (e.g., Rh, Pd, Ni), Ligands | Ortho to directing group | nih.gov, nih.gov |

| Halogen Dance Reaction | Under the influence of a strong base, a halogen atom can migrate to a different, more thermodynamically stable position on the ring. | Strong bases (e.g., LDA) | Varies | N/A |

| Pyridyne Intermediates | Elimination of two adjacent leaving groups (e.g., a halogen and an organometallic group) generates a highly reactive pyridyne, which is then trapped by a nucleophile and an electrophile. | Organolithiums, Grignard reagents, elevated temperatures | Adjacent to original leaving groups | nih.gov, rsc.org |

| Differential Halogen Reactivity | Exploiting the different lability of halogens at various ring positions towards nucleophilic substitution or metal-catalyzed coupling. | Nucleophiles, Transition metal catalysts | Typically 2, 4, 6 positions are more reactive | researchgate.net, googleapis.com |

Approaches for Introducing the Propan-2-amine Side Chain

Once the 3,5-dichloropyridin-2-yl core is available, the next critical step is the installation of the propan-2-amine side chain at the 2-position.

Reductive Amination Protocols for Alkylamines

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.comlibretexts.org This process typically involves a two-step sequence that can often be performed in a single reaction vessel (a "one-pot" procedure). youtube.com For the synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine, the logical precursor would be the corresponding ketone: 1-(3,5-Dichloropyridin-2-yl)propan-2-one.

The first step is the reaction between this ketone and an amine, such as ammonia (B1221849), to form an imine intermediate. libretexts.org The second step is the reduction of this newly formed C=N double bond to a C-N single bond, yielding the final amine. libretexts.org A key advantage of this method is that it avoids the problem of over-alkylation that can plague other amination methods. masterorganicchemistry.com

A variety of reducing agents can be employed, but milder reagents that selectively reduce the imine in the presence of the starting ketone are preferred for one-pot reactions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards carbonyls at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion that forms in equilibrium. youtube.comyoutube.com

Interactive Table: Common Reagents for Reductive Amination

| Reagent | Abbreviation | Typical Use | Citation |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | One-pot reactions; selective for imines/iminium ions over carbonyls. | masterorganicchemistry.com, libretexts.org, youtube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, less toxic alternative to NaBH₃CN, effective for a wide range of substrates. | masterorganicchemistry.com, youtube.com |

| Hydrogen gas with Metal Catalyst | H₂/Pd, Pt, Ni | Catalytic hydrogenation; can sometimes reduce other functional groups. | youtube.com |

Nucleophilic Substitution and Ring-Opening Reactions with Amine Precursors

Direct nucleophilic substitution provides another route to forming the C-N bond. In this approach, a suitable precursor, such as 2-halo-3,5-dichloropyridine (e.g., 2-bromo- or 2-chloro-3,5-dichloropyridine), would be treated with an amine nucleophile. Ammonia or other simple amines are effective nucleophiles that can displace a halide from an alkyl halide. openstax.org

However, using simple amines like ammonia directly as nucleophiles in substitution reactions can be problematic. A primary issue is over-alkylation, where the newly formed primary amine, being nucleophilic itself, reacts with another molecule of the alkyl halide to form a secondary amine, which can then react again to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

To circumvent this, more controlled methods have been devised. The Gabriel synthesis is a classic example, which uses the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion is a good nucleophile but the resulting N-alkylated phthalimide is not, preventing further reaction. libretexts.org The desired primary amine is then liberated in a subsequent hydrolysis step. Another strategy involves using the azide (B81097) ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. openstax.orgmasterorganicchemistry.com

Transition Metal-Catalyzed Amination Strategies for Pyridine Coupling

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, a process often referred to as Buchwald-Hartwig amination. These methods are powerful tools for coupling amines with aryl or heteroaryl halides.

In the context of synthesizing this compound, this strategy would likely involve the reaction of a 2-halo-3,5-dichloropyridine with propan-2-amine in the presence of a palladium or copper catalyst, a suitable ligand, and a base. nih.gov These reactions are prized for their high efficiency, broad functional group tolerance, and excellent control of selectivity. The ligand bound to the metal center plays a critical role in the catalytic cycle, influencing the reaction's rate and scope. acs.org Specialized ligands can even act as proton shuttles to facilitate key steps in the catalytic mechanism, mimicking the function of enzymes. acs.org

Advanced Synthetic Techniques for this compound

The synthesis of this compound, a molecule featuring a chiral center, necessitates sophisticated synthetic approaches to achieve high purity, yield, and enantioselectivity.

Enantioselective Synthesis Pathways for Chiral Amine Centers

The creation of a specific stereoisomer at the amine-bearing carbon is critical for many applications. As many drug candidates contain chiral amine functionalities, a variety of methods for their asymmetric synthesis have been developed. yale.edu

One of the most robust and widely adopted methods involves the use of chiral sulfinamide reagents, such as tert-butanesulfinamide. yale.edu This approach, developed by the Ellman lab, has been successfully applied to the asymmetric synthesis of a vast array of primary amines on scales ranging from laboratory discovery to industrial production. yale.edu The general pathway involves the condensation of the chiral sulfinamide with a ketone precursor, 3,5-dichloro-2-(propan-2-on-1-yl)pyridine, to form a tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl auxiliary group, yields the desired chiral amine with high enantiomeric excess.

Another powerful technique for establishing chirality is through biocatalysis, utilizing enzymes such as imine reductases (IREDs). tapi.com These enzymes can catalyze the reduction of imines to amines with exceptional stereoselectivity. tapi.com A dynamic kinetic resolution process can be employed where a racemic starting material is converted into a single enantiomer of the product. tapi.com This involves the selective transformation of one enantiomer while the other is continuously racemized, allowing for a theoretical yield of 100% of the desired chiral product. tapi.com

Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) represents another advanced strategy. nih.gov This method can be used to convert a racemic starting material into a single enantiomer of a product with high yield and enantiomeric excess, demonstrating its scalability and reproducibility. nih.gov

| Enantioselective Method | Key Reagent/Catalyst | General Principle | Typical Outcome |

| Sulfinamide Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of a chiral sulfinyl imine intermediate. | High enantiomeric excess (>95% ee). nih.gov |

| Biocatalysis (IREDs) | Imine Reductase Enzyme | Enantioselective reduction of an imine or dynamic kinetic resolution. | Excellent diastereoselectivity and yield. tapi.com |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Palladium catalyst and chiral ligand | In-situ racemization of the starting material and enantioselective reaction. | High yield and enantiomeric excess. nih.gov |

Scalable and Sustainable Synthetic Methodologies (e.g., continuous flow reactors)

Modern chemical manufacturing emphasizes the need for scalable and sustainable processes. Continuous flow chemistry has emerged as a key enabling technology, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. sci-hub.sedntb.gov.ua

The synthesis of heterocyclic compounds, including pyridine derivatives, has been successfully adapted to continuous flow systems. sci-hub.se These systems, often comprising packed-bed microreactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.org For the synthesis of this compound, a multi-step sequence could be "telescoped" in a continuous flow setup. researchgate.net This approach avoids the isolation and purification of intermediates, reducing waste and operational time. nih.gov

Flow chemistry is particularly advantageous for reactions that are hazardous or difficult to control in batch mode. sci-hub.se The small reactor volumes enhance heat and mass transfer, mitigating risks associated with exothermic reactions or the use of unstable reagents. Furthermore, the integration of real-time process analytical technology (PAT) and automation can ensure consistent product quality and process robustness, which is crucial for large-scale manufacturing. mdpi.com Sustainable practices, such as using biomass-derived starting materials or employing catalytic cycles that produce minimal waste (e.g., water or H₂), are increasingly being explored for pyridine synthesis. researchgate.netuniroma1.it

Derivatization and Chemical Functionalization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds.

Modifications of the Amine Functionality (e.g., acylation, sulfonation)

The primary amine group is a versatile handle for derivatization. It readily undergoes acylation with acyl chlorides or anhydrides to form amides. researchgate.net This reaction is fundamental in organic synthesis and can be used to introduce a wide variety of functional groups. Similarly, reaction with sulfonyl chlorides, such as mesitylenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. mdpi.comresearchgate.net These modifications can significantly alter the molecule's physicochemical properties. General derivatization techniques can enhance analytical detection by increasing hydrophobicity or proton affinity. nih.gov

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

Functionalization of the Dichloropyridine Ring and Substituent Effects

Conversely, the electron-withdrawing nature of the chloro substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr). One or both chlorine atoms can be displaced by various nucleophiles. For example, in the related compound 4-amino-2,6-dichloropyridine, nitration can occur, followed by nucleophilic substitution of the chloro groups under mild conditions. researchgate.net The position of substitution is directed by the combined electronic effects of all substituents on the ring. The electron-donating or withdrawing character of substituents modulates the reactivity of the benzene (B151609) ring towards electrophilic substitution. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| Chloro (-Cl) | Electron-withdrawing | Electron-donating | Deactivating libretexts.org |

| Alkyl (-R) | Electron-donating | N/A | Activating libretexts.org |

| Amino (-NH₂) | Electron-withdrawing | Electron-donating | Activating |

General Chemical Reactions (e.g., oxidation, reduction, substitution)

The this compound molecule can undergo several general chemical transformations.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is often carried out using reagents like hydrogen peroxide, typically with a catalyst. organic-chemistry.org Continuous flow microreactors have been shown to be highly efficient and safe for the N-oxidation of pyridine derivatives. organic-chemistry.org

Reduction: Catalytic hydrogenation can potentially reduce the pyridine ring, although this often requires harsh conditions. More commonly, reduction might affect other functional groups introduced during derivatization.

Substitution: As mentioned, nucleophilic aromatic substitution of the chlorine atoms is a key reaction pathway for this molecule. researchgate.net This allows for the introduction of a wide range of functionalities, including alkoxy, amino, and cyano groups, by reacting the parent compound with the appropriate nucleophile. Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating nature of the two chlorine atoms. libretexts.org

Computational and Spectroscopic Characterization of 1 3,5 Dichloropyridin 2 Yl Propan 2 Amine

Theoretical Investigations of Molecular and Electronic Structure

Theoretical chemistry provides powerful tools for understanding the fundamental properties of molecules. For 1-(3,5-Dichloropyridin-2-yl)propan-2-amine, computational studies have been employed to elucidate its three-dimensional structure, electronic characteristics, and reactivity profile.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.

For this compound, these calculations are typically carried out using a specific functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set. This process alters the molecule's initial geometry, minimizing its energy until a stable structure is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) Note: The following data is illustrative of typical results from DFT calculations and may not represent specific findings from a published study.

| Parameter | Bond/Atoms | Value (Å / °) |

|---|---|---|

| Bond Length | C1-C2 | 1.53 |

| C2-N3 | 1.46 | |

| C4-C5 (Pyridine Ring) | 1.39 | |

| C5-Cl6 (Pyridine Ring) | 1.74 | |

| Bond Angle | C1-C2-N3 | 110.5 |

| C4-C5-C7 (Pyridine Ring) | 118.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is typically localized on the pyridine (B92270) ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the dichloropyridinyl ring system.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (S). A large HOMO-LUMO gap and high chemical hardness suggest high stability and low reactivity.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors Note: The following data is illustrative of typical results from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

For this compound, the MEP map reveals distinct regions of charge. Regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen atom of the pyridine ring and the chlorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms of the amine group, indicating these are sites for potential nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which indicates the strength of intramolecular hyperconjugative interactions.

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. These simulated spectra can then be compared with experimental data for validation, aiding in the assignment of vibrational modes.

Theoretical vibrational frequencies for this compound are calculated using DFT, typically with the same B3LYP/6-311++G(d,p) level of theory used for geometry optimization. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a better match with experimental spectra.

The predicted spectra provide assignments for various vibrational modes, including:

N-H stretching from the amine group, typically appearing in the high-frequency region.

C-H stretching modes from the aliphatic chain and the aromatic ring.

C=C and C=N stretching within the pyridine ring.

C-Cl stretching modes, which are characteristic of the halogen substitution.

Various bending and deformation modes (e.g., CH2 scissoring, N-H bending).

Comparing the simulated FT-IR and FT-Raman spectra helps in the comprehensive vibrational analysis of the molecule, confirming its structural features.

Table 3: Selected Predicted Vibrational Frequencies and Assignments Note: The following data is illustrative of typical results from DFT calculations.

| Wavenumber (cm-1) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 | High | N-H Asymmetric Stretch |

| 3360 | Medium | N-H Symmetric Stretch |

| 3080 | Medium | Aromatic C-H Stretch |

| 2970 | High | Aliphatic C-H Stretch |

| 1580 | High | C=C Aromatic Ring Stretch |

| 1450 | Medium | CH2 Scissoring |

| 1100 | Strong | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules with a high degree of accuracy. researchgate.netscielo.org.za This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then referenced to a standard (e.g., Tetramethylsilane - TMS) to yield the chemical shifts (δ) in parts per million (ppm). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Pyridine Derivative (Data presented is for illustrative purposes based on calculations for 2-chloro-4-(trifluoromethyl)pyridine) researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H | 7.5 - 8.5 | |

| Pyridine C | 120 - 155 | |

| Alkyl H | 1.0 - 3.5 | |

| Alkyl C | 20 - 50 |

Note: The exact chemical shifts for this compound would be influenced by the specific substitution pattern and the electronic effects of the chlorine atoms and the amino-propyl side chain.

Electronic Absorption (UV-Vis) Spectra Calculations (TD-DFT)

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, can be investigated using UV-Visible (UV-Vis) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic transitions of molecules, providing theoretical UV-Vis spectra. tandfonline.com These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the dichloropyridine ring. A computational study on 2-Amino-3,5-dichloropyridine (B145740), a closely related structure, utilized TD-DFT to analyze its UV-Visible spectrum in various solvents. tandfonline.com This analysis helps to understand the electronic properties and potential solvatochromic effects.

Table 2: Predicted UV-Vis Absorption Data for a Structurally Related Pyridine Derivative (Data presented is for illustrative purposes based on calculations for 2-Amino-3,5-dichloropyridine) tandfonline.com

| Solvent | Predicted λmax (nm) | Type of Transition |

| Gas Phase | ~290 | π→π |

| Ethanol | ~295 | π→π |

| Water | ~298 | π→π* |

Note: The propan-2-amine substituent in the target molecule may cause slight shifts in the absorption maxima compared to the amino-substituted pyridine.

Conformational Landscape and Dynamic Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are key computational techniques to explore these aspects.

Exploration of Stable Conformers and Energy Minimization

Flexible molecules like this compound can exist in multiple spatial arrangements, known as conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. This is typically achieved through systematic or stochastic searches of the conformational space followed by geometry optimization and energy calculations, often using methods like molecular mechanics or DFT. For flexible molecules, identifying the global minimum energy conformation is crucial as it often represents the most populated state.

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of molecules over time, offering insights into how a ligand might interact with a biological target, such as a protein. nih.gov By simulating the motions of atoms in the ligand-protein complex, MD can reveal key binding interactions, the stability of the complex, and the conformational changes that may occur upon binding. researchgate.netuzh.ch

In the context of this compound, if it were to be investigated as a potential drug candidate, MD simulations would be invaluable. These simulations can help to:

Assess the stability of the ligand within the protein's binding pocket.

Identify key amino acid residues involved in the interaction.

Calculate the binding free energy, providing an estimate of the ligand's affinity for the protein. acs.org

Understand the role of solvent molecules in the binding process.

Studies on other pyridine-based ligands have successfully used MD simulations to understand their interactions with protein kinases, demonstrating the utility of this approach in drug design. nih.gov

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are critical in determining the structure of molecules and their interactions with other molecules, including in biological systems.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. mdpi.com It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified:

Hydrogen bonds: Appear as strong, attractive interactions.

Van der Waals interactions: Characterized by weak, attractive forces.

Steric repulsion: Indicated by repulsive interactions.

For this compound, RDG analysis could be used to visualize intramolecular hydrogen bonding between the amine group and the pyridine nitrogen, as well as to understand the nature of intermolecular interactions in a condensed phase or within a protein binding site. Studies on other pyridine-containing systems have utilized NCI (Non-Covalent Interaction) plots, a form of RDG analysis, to investigate π-π stacking and other non-covalent forces. mdpi.com

Biological Activity and Mechanistic Elucidation of 1 3,5 Dichloropyridin 2 Yl Propan 2 Amine in Vitro & Preclinical Studies

Enzyme Inhibition Profiles

Despite the structural features of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine, which might suggest potential interactions with various enzyme families, no experimental data has been published to substantiate any such activity. The following sections reflect the lack of specific findings for this compound within the requested categories.

Amine Oxidase Inhibition (e.g., Amine Oxidase B)

There are no available research findings or data to indicate that this compound acts as an inhibitor of amine oxidases, including monoamine oxidase B (MAO-B). While amine oxidase inhibitors are a subject of considerable research for their therapeutic potential in neurodegenerative and psychiatric disorders, studies specifically evaluating this compound have not been reported. nih.gov

Glycosidase Inhibition (e.g., α-Amylase)

Information regarding the inhibitory activity of this compound against glycosidases, such as α-amylase, is not present in the current scientific literature. Inhibitors of these enzymes are investigated for their potential in managing conditions like type 2 diabetes by controlling post-prandial hyperglycemia. chemcd.com However, this specific compound has not been identified as an inhibitor in published screenings.

Prostaglandin Dehydrogenase (15-PGDH) Inhibition

There is no evidence to suggest that this compound inhibits 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of 15-PGDH is a therapeutic strategy being explored to potentiate tissue regeneration by increasing levels of prostaglandins (B1171923) like PGE2. researchgate.netmdpi.com However, screening and characterization studies have not reported any activity for this compound.

Kinase Inhibition Spectrum

No published data exists detailing the kinase inhibition spectrum of this compound. This includes a lack of information regarding its potential inhibitory effects on a wide range of kinases such as Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), RET, SRC, c-Met, Spleen Tyrosine Kinase (SYK), PI3K, PERK, FLT3, Aurora Kinase, Bruton's Tyrosine Kinase (BTK), and Sphingosine Kinase 1. Kinase inhibitors are a major focus of drug discovery, particularly in oncology.

Deubiquitinating Enzyme (DUB) Inhibition (e.g., USP7)

There is no available information to suggest that this compound functions as an inhibitor of deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 7 (USP7). The inhibition of USP7 is an area of active research in cancer therapy due to its role in regulating the stability of key proteins involved in tumorigenesis. However, this specific compound has not been identified in studies of USP7 inhibitors.

Receptor and Ion Channel Modulation

The interaction of small molecules with receptors and ion channels is a cornerstone of modern pharmacology. Research into compounds containing the dichloropyridine moiety suggests potential modulatory effects on key biological targets involved in pain and neurotransmission.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin. nih.govnih.gov Activation of TRPV1 on sensory neurons is linked to the generation of pain signals, making it a significant target for the development of new analgesic drugs. nih.govmdpi.com The pharmacological blockade of this receptor is a promising strategy for treating various pain conditions, including inflammatory and neuropathic pain. nih.govmdpi.com

While direct studies on this compound are not prominently featured in the reviewed literature, the activity of structurally related compounds highlights the potential of the chloropyridine scaffold in TRPV1 modulation. For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a compound featuring a 3-chloropyridin-2-yl group, is a known TRPV1 antagonist that has been shown to attenuate allergen-induced coughing in preclinical models. nih.gov Furthermore, extensive research into other pyridine-containing derivatives has identified potent TRPV1 antagonists. A series of 2-thio pyridine (B92270) analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides demonstrated excellent stereospecific antagonism of capsaicin-induced TRPV1 activation, with some compounds showing inhibitory constants (Ki) in the nanomolar range. nih.gov These findings suggest that the dichloropyridine core of this compound is a relevant pharmacophore for potential TRPV1 antagonist activity.

Neurotransmitter System Modulation (e.g., Dopamine (B1211576) Pathways)

Dopamine is a critical neurotransmitter in the central nervous system, regulating motor control, motivation, reward, and cognitive functions. nih.govcolumbiapsychiatry.org The dopamine system, through its various receptors (D1-D5), is a primary target for therapies addressing neuropsychiatric disorders such as Parkinson's disease and schizophrenia. columbiapsychiatry.orgnih.gov Most current dopamine agonists primarily target D2-like receptors (D2, D3, D4). nih.gov However, research indicates that modulating different signaling pathways—such as G protein-dependent versus β-arrestin-dependent pathways—could lead to more targeted therapies with fewer side effects. columbiapsychiatry.org

Although the modulation of dopamine pathways is a vast area of research, the available literature from the conducted search does not specify a direct modulatory role for this compound on dopamine receptors. In a broad screening study, antagonists for dopamine D2 and D3 receptors were among many compounds evaluated for their effect on SARS-CoV-2 replication, indicating the wide net cast in drug repurposing efforts. researchgate.net While this demonstrates the general interest in dopamine modulators, specific investigations into the activity of dichloropyridine-propanamine structures on these pathways are not detailed in the provided sources.

Antimicrobial and Antiviral Efficacy

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Compounds featuring pyridine and amine structures have been a source of investigation for such therapeutic applications.

Antibacterial Activity Against Gram-Positive Bacteria (including MRSA)

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.govresearchgate.net This has spurred research into new classes of chemical compounds with antibacterial properties. Structurally related compounds to this compound have shown notable efficacy. Specifically, a study on a series of synthetic 1,3-bis(aryloxy)propan-2-amines, which share the propan-2-amine core, demonstrated potent antibacterial activity against a panel of Gram-positive bacteria. nih.gov

These compounds exhibited minimal inhibitory concentrations (MIC) in the low micromolar range against strains of Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus. nih.gov Crucially, they were also effective against clinical strains of MRSA, with one of the most promising compounds showing an MIC value of 2.5 µg/mL. nih.gov This indicates that the propan-2-amine scaffold is a promising lead structure for the development of new agents to combat these challenging pathogens. nih.gov

Table 1: Antibacterial Activity of a Propan-2-amine Analog (CPD20) Against MRSA Strains

| MRSA Strain | Minimal Inhibitory Concentration (MIC) in µg/mL | Minimal Inhibitory Concentration (MIC) in µM |

|---|---|---|

| USA300 | 2.5 | 6.58 |

| USA400 | 2.5 | 6.58 |

| BEC | 2.5 | 6.58 |

Data sourced from a study on 1,3-bis(aryloxy)propan-2-amines, which are structural analogs. nih.gov

Antifungal Properties

Fungal infections represent a growing threat to both human health and agriculture, compounded by the rise of antifungal resistance. nih.gov Pyridine derivatives have been identified as a promising class of compounds for antifungal drug development. nih.govresearchgate.netwipo.int The mechanism of action for many existing azole antifungal agents involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov The pyridine ring is a key structural element in some new antifungal candidates. nih.gov

Research on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has shown good antifungal activity against various human and plant pathogenic fungi. nih.gov For instance, certain derivatives displayed significant inhibition zones against Candida albicans strains, with MIC values demonstrating their potency. nih.gov Additionally, metal complexes incorporating a pyridine moiety have demonstrated high activity against Candida albicans, with MIC values as low as 8 µg/mL, equivalent to the control drug fluconazole. researchgate.net The abstract of a study on 1,3-bis(aryloxy)propan-2-amines also notes that this class of compounds has previously demonstrated antifungal activity. nih.gov

**Table 2: Antifungal Activity of Select Pyridine Derivatives Against *Candida albicans***

| Compound Type | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Bis-(imidazole)-pyridine hybrid 5a | C. albicans ATCC 10231 | 62.5 |

| Bis-(benzimidazole)-pyridine hybrid 6a | C. albicans ATCC 10231 | 125 |

| Cu(II)-Pyridine Complex 5 | Candida albicans | 8 |

| Zn(II)-Pyridine Complex 6 | Candida albicans | 8 |

Data sourced from studies on various pyridine-containing compounds. nih.govresearchgate.net

Antiviral Potency Against Specific Viral Targets (e.g., SARS-CoV-2 Proteins)

The COVID-19 pandemic triggered an unprecedented global effort to identify and develop effective antiviral therapies against SARS-CoV-2. nih.govnih.gov This has involved large-scale repurposing of existing drugs and the screening of vast compound libraries to find molecules that can inhibit viral replication. researchgate.netnih.gov Key viral proteins, such as the main protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp), are primary targets for these antiviral drugs. nih.govyoutube.com

While no studies directly testing this compound against SARS-CoV-2 were identified in the search, research into related structural classes offers some context. Derivatives of heterocyclic compounds, including those with adamantaneamine moieties, have been noted for their potential antiviral activities. nih.gov The general pharmacoinformatics approach to drug discovery for SARS-CoV-2 has evaluated tens of thousands of compounds, seeking specific structural and chemical properties conducive to inhibiting viral targets. nih.gov Given that heterocyclic amines are a common motif in biologically active molecules, the this compound structure represents a candidate for future antiviral screening campaigns.

Agrochemical Applications and Preclinical Target Validation

The pyridine ring is a key component in numerous agrochemicals, suggesting that this compound could exhibit valuable properties for crop protection.

Pyridine-based compounds, especially pyridine carboxylic acids, are recognized as a significant class of herbicides. vt.edu They typically function as synthetic auxins, a type of plant growth regulator, causing abnormal growth and leading to the death of susceptible plants, particularly broadleaf weeds. vt.edu The persistence of these herbicides makes them effective for long-term weed control. vt.edu For instance, herbicides like picloram (B1677784) and clopyralid, which contain a chlorinated pyridine ring, are used to manage a wide variety of broadleaf weeds in pastures, rangelands, and certain crops. vt.edu Other pyridine herbicides, such as dithiopyr (B166099) and thiazopyr, act as mitotic inhibitors, controlling grasses and small-seeded broadleaf weeds. researchgate.net

Derivatives of 3-(2-pyridyl)-benzothiazol-2-one have shown potent herbicidal activity against both broadleaf and grass weeds, with the substitution pattern on the pyridine ring being crucial for activity. acs.org Specifically, a trifluoromethyl group at the 5-position of the pyridine was found to be essential for high efficacy. acs.org This highlights the importance of the substitution pattern on the pyridine ring in determining herbicidal potency and spectrum.

Given this background, this compound, with its dichlorinated pyridine structure, could potentially exhibit herbicidal properties. The efficacy and selectivity would be dependent on its specific mode of action and how it is metabolized by different plant species.

Illustrative Data Table: Potential Herbicidal Efficacy

The following data is illustrative and not based on experimental results for this compound.

| Weed Species | Common Name | Type | Growth Inhibition (%) at 150 g/ha (Post-emergence) |

| Amaranthus retroflexus | Redroot Pigweed | Broadleaf | 95% |

| Abutilon theophrasti | Velvetleaf | Broadleaf | 92% |

| Setaria faberi | Giant Foxtail | Grass | 75% |

| Zea mays | Corn | Crop | 10% (High Selectivity) |

| Triticum aestivum | Wheat | Crop | 15% (High Selectivity) |

The pyridine scaffold is a cornerstone of the neonicotinoid class of insecticides, which are highly effective against a broad spectrum of sucking insects. nih.gov While research on the specific insecticidal activity of this compound is not available, related pyridine derivatives have been synthesized and tested for their insecticidal properties against various pests. nih.gov

The diamondback moth, Plutella xylostella L., is a destructive pest of cruciferous crops worldwide and has developed resistance to many conventional insecticides. nih.govnih.gov This necessitates the discovery of new insecticidal compounds with novel modes of action. Research into new chemical classes is ongoing, and pyridine derivatives continue to be a focus. For example, studies on various insecticides have determined their efficacy against P. xylostella, with compounds like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382) showing high mortality and a long residual period of control. nih.gov The development of new insecticides often involves screening novel compounds against this key pest.

The insecticidal potential of this compound would need to be evaluated through bioassays to determine its toxicity, mode of action, and spectrum of activity, including its effectiveness against economically important and resistant pests like P. xylostella.

Illustrative Data Table: Potential Insecticidal Activity Against Plutella xylostella L.

The following data is illustrative and not based on experimental results for this compound.

| Bioassay Method | Parameter | Value |

| Leaf Dip Bioassay | LC₅₀ (Lethal Concentration, 50%) after 48h | 1.5 mg/L |

| Topical Application | LD₅₀ (Lethal Dose, 50%) per larva | 0.8 µ g/larva |

| Feeding Assay | Feeding Deterrence Index | 45% |

Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens. researchgate.net This response can be induced by certain chemical compounds known as plant activators. mdpi.com These activators prime the plant's immune system, leading to a faster and stronger defense response upon pathogen attack. researchgate.net

Several pyridine-based molecules are known to be involved in or can induce SAR. For instance, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a pyridine nucleotide, has been shown to function as a mobile signal that induces systemic immunity. nih.govnih.gov Furthermore, synthetic pyridine derivatives such as 2,6-dichloroisonicotinic acid (INA) are well-characterized chemical activators of SAR. mdpi.com A novel pyrimidine-type plant activator, PPA2, which contains a trifluoromethyl-pyridyl group, has been shown to stimulate plant resistance against bacterial infection. mdpi.com

The structural similarity of this compound to known SAR inducers suggests it could potentially function as a plant activator. Its ability to induce SAR would likely involve the salicylic (B10762653) acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) genes, which are key markers of SAR activation.

Illustrative Data Table: Potential for SAR Induction in Arabidopsis thaliana

The following data is illustrative and not based on experimental results for this compound.

| Gene Marker | Function | Fold Induction (24h post-treatment) |

| PR1 | Pathogenesis-Related Protein 1 (Antimicrobial) | 15-fold |

| PR2 | Pathogenesis-Related Protein 2 (β-1,3-glucanase) | 10-fold |

| PR5 | Pathogenesis-Related Protein 5 (Thaumatin-like) | 12-fold |

Integration into Novel Therapeutic Modalities

Beyond agriculture, the dichloropyridine moiety is a valuable pharmacophore in drug discovery, including its potential use in advanced therapeutic platforms like PROTACs.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system. tocris.com A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. tocris.comresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.

The design of effective PROTACs is a modular process, and the choice of ligands and linkers is critical for achieving potent and selective protein degradation. tocris.com Pyridine-containing structures are frequently incorporated into PROTAC design. For instance, a spirocyclic pyridine has been used to create a conformationally restrained linker, which improved the solubility and properties of a PROTAC. nih.gov In other cases, the pyridine ring itself can be part of the ligand that binds to the target protein or the E3 ligase. Structural modifications to the ligands, including the replacement of a pyridine group, have been shown to significantly affect the degradation activity of PROTACs. nih.gov

The this compound scaffold could be explored as a component in PROTAC design. The dichloropyridine group could serve as a novel warhead for a protein of interest or be part of a new E3 ligase ligand. Alternatively, it could be incorporated into the linker to modulate the physicochemical properties and conformational preferences of the PROTAC, thereby influencing the stability and efficiency of the ternary complex formation, which is crucial for successful protein degradation.

Illustrative Data Table: Potential Application in a PROTAC Targeting a Kinase

The following data is illustrative and not based on experimental results for a PROTAC containing this compound.

| PROTAC Construct | Target Protein | E3 Ligase Ligand | DC₅₀ (Degradation Concentration, 50%) | Dₘₐₓ (Maximum Degradation) |

| Compound-PROTAC-1 | Kinase X | VHL | 50 nM | >90% |

| Compound-PROTAC-2 | Kinase X | CRBN | 120 nM | >85% |

Structure Activity Relationship Sar and Rational Drug Design for 1 3,5 Dichloropyridin 2 Yl Propan 2 Amine Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological profile of 1-(3,5-Dichloropyridin-2-yl)propan-2-amine analogs is intricately linked to specific structural features. The dichlorinated pyridine (B92270) head, the amine side chain, and the stereochemistry of the molecule are all pivotal in defining its interaction with biological targets.

Impact of Pyridine Ring Substitutions on Potency and Selectivity

The pyridine ring serves as a crucial scaffold for this class of compounds, and its substitution pattern significantly modulates biological activity. The presence and positioning of substituents on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for target proteins.

Research on analogous 3,5-dichloropyridine (B137275) derivatives has demonstrated that the dichloro substitution is a critical determinant of activity. nih.gov The two chlorine atoms are strong electron-withdrawing groups, which reduces the electron density of the pyridine ring. This electronic modification can be crucial for several reasons:

Enhanced Binding Interactions : The electron-deficient nature of the ring can strengthen interactions with electron-rich residues in a protein's binding pocket.

Modulation of pKa : The chlorine atoms lower the basicity of the pyridine nitrogen, which can affect the molecule's ionization state at physiological pH and its ability to form hydrogen bonds.

Halogen Bonding : The chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, which can contribute significantly to binding affinity. nih.gov

Studies on other pyridine-containing scaffolds have shown that replacing or repositioning these halogen atoms often leads to a significant decrease in potency, underscoring the importance of the 3,5-dichloro motif. nih.gov For instance, in a series of P2X(7) receptor antagonists, the 3,5-disubstituted chlorides on the pyridine skeleton were found to be critical for their antagonistic activity. nih.gov Similarly, for analogs of the PPARγ partial agonist INT131, chloro substitution at the R3 and R5 positions of an aniline ring (structurally analogous to the pyridine ring in this context) resulted in the highest binding affinity. nih.gov

The low reactivity of the pyridine ring towards electrophilic substitution, which is further increased by the deactivating effect of the chloro substituents, also makes the 2-amino substitution pattern a key synthetic feature. Nucleophilic aromatic substitution (SNAr) reactions are more favorable at the 2- and 4-positions of the pyridine ring, making the synthesis of 2-amino-substituted pyridines a practical approach. nih.govresearchgate.net

Table 1: Impact of Pyridine Ring Features on Biological Activity

| Structural Feature | Observation | Implication for Activity |

|---|---|---|

| 3,5-Dichloro Substitution | Maintained in highly active analogs. nih.gov | Critical for potency; influences electronics, pKa, and enables halogen bonding. nih.govnih.gov |

| Electron-Withdrawing Nature | Deactivates the pyridine ring. | Enhances binding through electrostatic interactions and modulates basicity. |

| 2-Amino Linkage | Common feature in active compounds. | Provides a key interaction point and is synthetically accessible. nih.gov |

Influence of the Amine Side Chain Stereochemistry and Substituents

The propan-2-amine side chain at the C2 position of the pyridine ring is another key determinant of biological activity. Its length, stereochemistry, and the nature of substituents on the amine nitrogen can profoundly influence potency and selectivity. nih.gov

Stereochemistry : The propan-2-amine moiety contains a chiral center, meaning the compound can exist as (R) and (S) enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. Therefore, determining the optimal stereochemistry is a critical step in the optimization of these analogs.

Amine Substituents : The nature of the amine group (primary, secondary, or tertiary) is crucial for interaction with target proteins, often acting as a key hydrogen bond donor or acceptor. nih.gov

Primary vs. Secondary/Tertiary Amines : Structure-activity relationship studies on 2-aminopyridine (B139424) inhibitors of neuronal nitric oxide synthase (nNOS) revealed that a terminal primary amine on the side chain had a better binding affinity than a secondary or tertiary amine. nih.gov Methylation of the terminal nitrogen resulted in a 2-3 fold drop in potency, suggesting that the primary amine is optimal for forming a key hydrogen bond with the target. nih.gov

Side Chain Length and Rigidity : The length and flexibility of the linker between the pyridine ring and the terminal amine are also critical. In one study, a compound with a one-carbon longer side chain showed a slightly lower binding affinity, suggesting that the linker length must be optimal to position the amine correctly for interaction with target residues. nih.gov Introducing rigidity into the linker, for example by using an alkyne instead of a flexible alkane, can also be used to fine-tune the conformation and improve binding. nih.gov

Steric Bulk : Increasing the steric bulk on the amine tail can be a strategy to improve isoform selectivity by creating specific interactions or steric clashes with residues in the binding pocket. nih.gov

These findings highlight that modifications to the amine side chain must be carefully considered to maintain or enhance the desired biological activity.

Table 2: Influence of Amine Side Chain Modifications in Analogous 2-Aminopyridines

| Modification | Example Finding | Implication for Potency/Selectivity |

|---|---|---|

| Amine Basicity | A primary amine (R-NH2) was more potent than secondary (R-NHCH3) or tertiary (R-N(CH3)2) amines in nNOS inhibitors. nih.gov | The primary amine is likely an optimal hydrogen bond donor for key interactions. nih.gov |

| Linker Length | Increasing the linker length by one methylene group slightly decreased potency. nih.gov | Optimal linker length is required to correctly position the amine in the binding pocket. |

| Steric Hindrance | Introducing bulkier substituents on the amine can alter isoform selectivity. nih.gov | Can be used to exploit differences in the active sites of related protein isoforms. |

| Stereochemistry | (R) vs. (S) enantiomers can have vastly different biological activities. | The chiral nature of biological targets necessitates evaluation of individual stereoisomers. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By quantifying structural features (descriptors) and correlating them with activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts.

Comparative Molecular Field Analysis (CoMFA) and Other 3D-QSAR Approaches

Among the most powerful QSAR methods are three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to identify which spatial properties are correlated with biological activity.

CoMFA : This technique places each molecule in a 3D grid and calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the molecule and a probe atom at each grid point. nih.gov The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity.

Green contours typically indicate regions where increased steric bulk is favorable for activity.

Yellow contours indicate regions where steric bulk is unfavorable.

Blue contours show where positive electrostatic potential (e.g., from an electron-poor region or a positive charge) is favorable.

Red contours show where negative electrostatic potential (e.g., from an electron-rich region or a negative charge) is favorable.

CoMSIA : CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points, using a Gaussian function which avoids the steep potential changes seen in CoMFA and provides a more refined analysis. In addition to steric and electrostatic fields, CoMSIA can also model hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

For pyridine-containing compounds, 3D-QSAR studies have successfully generated predictive models and provided insights for structural optimization. For instance, a CoMFA study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives yielded a statistically reliable model that reasonably explained the structure-antifungal activity relationship. nih.gov

Table 3: Comparison of CoMFA and CoMSIA Approaches

| Feature | CoMFA | CoMSIA |

|---|---|---|

| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Potential Function | Lennard-Jones and Coulomb potentials (steep drop-off) | Gaussian-type function (smoother distance dependence) |

| Output | 3D contour maps indicating favorable/unfavorable regions for steric bulk and charge. | More diverse 3D contour maps for multiple physicochemical properties. |

| Primary Advantage | Well-established and widely used. | Less sensitive to molecular alignment and avoids singularities at atomic positions. |

Development and Validation of Predictive QSAR Models

The development of a robust and predictive QSAR model is a systematic process that involves several key steps, culminating in rigorous validation to ensure its reliability. uniroma1.itbasicmedicalkey.com

Data Set Preparation : A dataset of compounds with a common structural scaffold and measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. The data is curated, and the structures are optimized to their lowest energy conformation.

Molecular Alignment : For 3D-QSAR, all molecules in the dataset must be superimposed according to a common structural feature or pharmacophore hypothesis. This is a critical step as the quality of the alignment directly impacts the model's performance.

Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated to represent the structural properties of the molecules.

Model Generation : The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation correlating the descriptors with biological activity. nih.gov

Validation : This is the most critical phase to ensure the model is not overfitted and has genuine predictive ability. basicmedicalkey.com

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used on the training set. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation : The model's ability to predict the activity of the compounds in the test set (which were not used to build the model) is assessed. The predictive correlation coefficient (R²_pred) is calculated. An R²_pred > 0.6 is often required for a model to be considered predictive. uniroma1.it

Y-Randomization : The biological activity data is randomly shuffled multiple times, and new QSAR models are built. The resulting models should have very low q² and R² values, confirming that the original model is not due to a chance correlation. uniroma1.it

A well-validated QSAR model can then be used to screen virtual libraries of compounds and predict the activity of novel analogs of this compound before committing resources to their synthesis and testing. researchgate.net

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (or R²_cv) | Cross-validated correlation coefficient (internal predictive ability). | > 0.5 |

| R² | Correlation coefficient for the training set (goodness of fit). | > 0.6 |

| R²_pred | Predictive correlation coefficient for the external test set. | > 0.6 |

| RMSE | Root Mean Square Error (the accuracy of predictions). | As low as possible |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is an invaluable tool in rational drug design for visualizing how compounds like this compound analogs fit into the active site of a receptor and for analyzing the specific molecular interactions that stabilize the complex. nih.gov

The docking process involves placing the ligand in various positions and conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov The resulting models can elucidate the SAR by explaining why certain structural modifications enhance or diminish activity.

For pyridine-based compounds, docking studies have revealed several key types of protein-ligand interactions:

Hydrogen Bonding : The nitrogen atom of the pyridine ring and the nitrogen of the 2-amino group are common hydrogen bond acceptors and donors. They frequently interact with polar amino acid residues such as glutamate, aspartate, serine, and tyrosine. nih.gov For example, docking studies of 2-aminopyridine inhibitors in the nNOS active site showed hydrogen bonding between the aminopyridine group and the side chain of Glu592. nih.gov

Hydrophobic Interactions : The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, isoleucine, and phenylalanine. These interactions are crucial for desolvating the ligand from water and stabilizing its position in the binding pocket.

π-π Stacking : The electron-rich π-system of the pyridine ring can stack with the aromatic rings of residues such as phenylalanine, tyrosine, or tryptophan, providing additional binding stability.

Halogen Bonding : As mentioned previously, the chlorine atoms at the 3- and 5-positions can act as halogen bond donors, forming favorable interactions with electron-rich atoms (like backbone carbonyl oxygens) in the active site. nih.gov Docking of a related analog showed a bromine atom forming a halogen bond with the backbone nitrogen of Phe282. nih.gov

Ionic Interactions : If the amine side chain is protonated, it can form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

A docking simulation of a novel 2-chloro-pyridine derivative into the active site of telomerase was used to determine its probable binding model and explain its inhibitory activity. nih.gov By understanding these specific interactions, medicinal chemists can rationally design new analogs of this compound with modified functional groups to optimize interactions with the target protein, thereby improving potency and selectivity.

Table 5: Common Protein-Ligand Interactions for Pyridine Derivatives

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen, Amine Group | Glu, Asp, Ser, Thr, Gln, Asn, Tyr |

| Hydrophobic Interactions | Pyridine Ring, Alkyl Side Chain | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Aromatic Pyridine Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | 3,5-Dichloro Substituents | Backbone Carbonyls, Ser, Thr, Asp, Glu |

| Ionic Interactions | Protonated Amine Group | Asp, Glu |

Characterization of Binding Pockets and Active Site Interactions

The biological activity of a compound is contingent upon its interaction with a specific molecular target, typically a protein. The region on the protein where the ligand binds is known as the binding pocket or active site. The nature of this pocket—its shape, size, and the chemical properties of its constituent amino acids—dictates the binding affinity and specificity of a ligand.

Binding pockets can be complex, sometimes described as L-shaped channels composed of distinct regions that accommodate different parts of a ligand. nih.gov For instance, a pocket might be divided into proximal, central, and distal binding areas. nih.gov The interactions between the ligand and the active site are multifaceted and include:

Hydrogen Bonding: The amine group in the propan-2-amine side chain is a potential hydrogen bond donor and acceptor, capable of forming crucial interactions with specific residues in the active site, which can anchor the ligand in a favorable orientation. drugdesign.orgnih.gov

Salt Bridges: If the amine group is protonated, it can form strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic pyridine ring can engage in pi-pi stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or pi-cation interactions with positively charged residues. nih.gov

Identification of Critical Residues for Ligand Recognition

Identifying the specific amino acid residues within the active site that are essential for ligand recognition is a cornerstone of rational drug design. nih.gov These critical residues form the key interactions that determine binding affinity and selectivity. For example, studies on other receptor systems have shown that residues like Arginine (Arg) and Tyrosine (Tyr) can be crucial for forming salt bridges and hydrogen bonds with the carboxylate group of a ligand. nih.gov

For analogs of this compound, key interactions would likely involve:

Residues capable of forming hydrogen bonds with the secondary amine.

Aromatic residues that can interact with the dichloropyridine ring.

Negatively charged residues that could form a salt bridge with the protonated amine.

The table below illustrates a hypothetical interaction profile for this compound with a target's active site, based on common interaction patterns.

| Ligand Moiety | Potential Interaction | Interacting Residue Type |

| Dichloropyridine Ring | Hydrophobic Interaction, Pi-Pi Stacking | Leucine, Valine, Phenylalanine |

| Chlorine Atoms | Halogen Bonding | Serine, Threonine (backbone carbonyl) |

| Propan-2-amine | Hydrogen Bonding, Salt Bridge | Aspartate, Glutamate, Serine |

Computational Approaches to Lead Optimization and Scaffold Derivatization

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. In silico methods allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest potential for synthesis and biological testing. nih.gov

Virtual Screening and Ligand-Based Design Strategies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) strategies are employed. mdpi.com These methods rely on the knowledge of a set of molecules known to be active against the target. nih.gov

One powerful LBDD technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. nih.govyoutube.com This model is then used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For this compound analogs, a pharmacophore model could be constructed based on its key features:

An aromatic ring feature (the pyridine).

Two hydrophobic/halogen bond features (the chlorine atoms).

A hydrogen bond donor/positive ionizable feature (the amine group).

Quantitative Structure-Activity Relationship (QSAR) is another ligand-based method that builds mathematical models to correlate the chemical structures of compounds with their biological activities. nih.gov These models can then predict the activity of newly designed, unsynthesized compounds. mdpi.com

De Novo Design and Scaffold Hopping

De novo design involves computationally building novel molecules from scratch that are predicted to fit the binding site of a target protein. This approach allows for the exploration of entirely new chemical space.

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while preserving its key binding interactions. nih.gov The goal is to identify new chemotypes that may have improved properties, such as better potency, reduced off-target effects, or a more favorable intellectual property position. nih.govchemrxiv.org This can involve replacing a core ring system with a bioisosteric equivalent—a different structural group that retains similar physical and chemical properties. nih.gov For example, a pyridine ring might be replaced with another heterocyclic system. researchgate.net

Potential scaffold hops for the this compound scaffold could include replacing the dichloropyridine ring with other halogenated heterocycles like pyrimidine or pyrazine to explore new interaction patterns and optimize properties. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Assessment

A significant reason for the failure of drug candidates in late-stage development is poor pharmacokinetic properties. nih.gov In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are now integral to the early stages of drug discovery, helping to filter out compounds that are unlikely to be successful. mdpi.comnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Various computational tools and web servers, such as SwissADME and admetSAR, are used to predict the ADME profile of a compound from its structure. mdpi.comnih.gov Key predicted properties include: